3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-acetyl-3-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-7(10)6(4)5(2)9/h3H2,1-2H3,(H,8,10) |
InChI Key |
ZAGLGNHLRQTQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrol 2 5h One Derivatives and Analogues
Classical and Established Synthetic Strategies
Traditional methods for the synthesis of the pyrrole (B145914) and pyrrol-2(5H)-one ring systems have laid the foundation for the construction of a diverse array of derivatives. These methods often involve the condensation of dicarbonyl compounds with amines or other nitrogen sources.
Condensation Reactions for Pyrrole and Pyrrol-2(5H)-one Ring Formation
The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole rings and can be adapted for pyrrol-2(5H)-one synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. uctm.edu
While the classical Paal-Knorr synthesis yields fully aromatic pyrroles, modifications of the starting materials and reaction conditions can lead to the formation of pyrrol-2(5H)-one structures. For instance, the use of a γ-keto acid or its ester equivalent in place of a 1,4-diketone can provide a pathway to the desired lactam core after cyclization with an amine.
Table 1: Key Features of the Paal-Knorr Synthesis for Pyrrole Derivatives
| Feature | Description |
| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia. wikipedia.org |
| Conditions | Neutral or weakly acidic. organic-chemistry.org |
| Mechanism | Formation of a hemiaminal followed by cyclization and dehydration. uctm.edu |
| Product | Substituted pyrroles. |
The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction provides a versatile route to variously substituted pyrroles. youtube.com The mechanism commences with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole product. wikipedia.org
Adaptation of the Hantzsch synthesis for pyrrol-2(5H)-one derivatives would necessitate the use of starting materials that, upon condensation and cyclization, would result in the lactam functionality. This could potentially involve the use of α-halo-γ-ketoesters or related synthons. A notable variation of the Hantzsch synthesis involves a one-pot reaction of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and various amines in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield substituted pyrroles, including a 4-acetyl-5-methylpyrrol-2-yl moiety. researchgate.net
Table 2: Components of the Hantzsch Pyrrole Synthesis
| Component | Role | Example |
| β-ketoester | Provides two carbons and a carbonyl group to the pyrrole ring. | Ethyl acetoacetate |
| Amine | Nitrogen source for the heterocycle. | Ammonia, primary amines |
| α-haloketone | Provides the remaining two carbons for the ring. | Chloroacetone |
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are often generated in situ from α-oximino-ketones via reduction with zinc in acetic acid. wikipedia.org
The mechanism proceeds through the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and elimination of water to form the aromatic pyrrole ring. wikipedia.org For the synthesis of a pyrrol-2(5H)-one derivative like 3-acetyl-4-methyl-1H-pyrrol-2(5H)-one, this method would require careful selection of starting materials that incorporate the acetyl and methyl groups at the desired positions and lead to the formation of the lactam ring.
Table 3: Steps in the Knorr Pyrrole Synthesis
| Step | Description |
| 1 | In situ generation of an α-amino-ketone from an α-oximino-ketone. wikipedia.org |
| 2 | Condensation with a β-ketoester to form an imine. wikipedia.org |
| 3 | Tautomerization to an enamine. wikipedia.org |
| 4 | Intramolecular cyclization. |
| 5 | Dehydration to form the pyrrole ring. |
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules as they offer a streamlined approach where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.com MCRs are highly convergent and often adhere to the principles of green chemistry by reducing the number of synthetic steps and waste generation.
Three-component reactions are particularly powerful for the synthesis of heterocyclic systems like pyrrol-2(5H)-ones. These reactions can be designed to assemble the core structure with a variety of substituents in a single, efficient step. For example, a one-pot, three-component synthesis of novel 1-((4-aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones has been reported in aqueous media. tandfonline.com
In the context of synthesizing this compound, a hypothetical three-component approach could involve the reaction of a β-dicarbonyl compound (like acetylacetone to provide the acetyl and a methyl group), an amine, and a glyoxylic acid derivative or another suitable C2-synthon. The specific combination of reactants would be crucial to achieve the desired substitution pattern and the pyrrol-2(5H)-one core. Research has demonstrated the synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines via a three-component reaction, highlighting the feasibility of incorporating the 4-acetyl-5-methylpyrrole moiety through such strategies. researchgate.net
Table 4: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Paal-Knorr Synthesis | Readily available starting materials, simple procedure. | Can be limited by the availability of 1,4-dicarbonyl compounds. |
| Hantzsch Synthesis | Good for constructing highly substituted pyrroles. | Can have limitations in terms of regioselectivity. |
| Knorr Synthesis | Versatile for a range of substituted pyrroles. | Requires in situ generation of unstable intermediates. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Can require extensive optimization of reaction conditions. |
Annulation and Ring-Closure Strategies
The construction of the pyrrol-2(5H)-one ring system is often achieved through annulation and ring-closure reactions, where a new ring is fused onto a molecule through the formation of two new bonds. scripps.edu These strategies are fundamental in heterocyclic chemistry and offer diverse pathways to the desired scaffold.
Common approaches include the intramolecular cyclization of appropriately functionalized acyclic precursors. For instance, the oxidative 5-endo-cyclization of enamides, mediated by reagents like ceric ammonium nitrate, provides a direct route to 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.netnih.gov Another key strategy involves the reaction of α,β-diketones with acetamides. researchgate.netnih.gov
More complex cascade reactions initiated by singlet oxygen acting on furans have also been developed to produce 5-hydroxy-1H-pyrrol-2(5H)-one derivatives. acs.org Additionally, transition metal-catalyzed ring-opening annulation of heterocyclic precursors, such as isoxazoles, has emerged as a versatile method for synthesizing functionalized pyrroles. acs.org For example, an iodine-mediated [3 + 2] annulation involving the ring-opening of cyclopropanols with enaminones provides a selective route to 2,4-diacylpyrroles under metal-free conditions. acs.org Copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones is another effective method for creating fused pyrrole ring systems. researchgate.net
Contemporary and Sustainable Synthetic Approaches
In line with the growing emphasis on environmental stewardship in chemical production, contemporary synthetic strategies for pyrrol-2(5H)-one derivatives increasingly incorporate the principles of green chemistry. benthamdirect.comsemanticscholar.org These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and increased energy efficiency. youtube.cominstituteofsustainabilitystudies.com Such approaches aim to reduce the environmental impact of chemical processes while often improving efficiency and safety. benthamdirect.cominstituteofsustainabilitystudies.com
Green Chemistry Principles Applied to Pyrrol-2(5H)-one Synthesis
The application of green chemistry to the synthesis of pyrrol-2(5H)-ones and related pyrroles involves various techniques designed to minimize waste and hazardous substance use. benthamdirect.comsemanticscholar.org
Performing reactions without a solvent medium is a core tenet of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. uctm.edu These reactions are typically conducted by heating a mixture of neat reactants, sometimes with a catalyst. This approach has been successfully applied to the synthesis of substituted pyrroles. For example, a one-pot, three-component reaction to synthesize 2-hydroxynaphthyl pyrroles can be achieved by heating β-naphthol, benzaldehyde, and a pyrrolyl benzamide derivative with a catalytic amount of citric or trichloroacetic acid at 120°C. uctm.edu
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| β-Naphthol, Benzaldehyde, Pyrrolyl benzamide | Citric acid (10 mol%), 120°C | 2-Hydroxynaphthyl pyrroles | Excellent | uctm.edu |
| Primary Amines, 1,4-Dicarbonyls | Calcium(II) chloride, Microwave | N-substituted pyrroles | High | semanticscholar.org |
| Various amines, 2,5-hexanedione | MIL-53(Al), Sonication | N-substituted pyrroles | High | semanticscholar.org |
When a solvent is necessary, water is an ideal green choice due to its non-toxic, non-flammable, and abundant nature. researchgate.net The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to run efficiently in water, often without any added catalyst. researchgate.netorientjchem.org
A notable example relevant to the target compound is the one-pot, three-component green synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines. This reaction proceeds in an aqueous medium at 60°C using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, offering excellent yields and short reaction times. researchgate.netresearchgate.net
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|
| 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, various amines | DABCO / Water | 5-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-8-hydroxyquinolines | 60-93% | researchgate.net |
| Hexa-2,5-dione, various primary amines | None / Water | N-substituted 2,5-dimethyl pyrroles | Good to Excellent | researchgate.net |
| 2,5-dimethoxytetrahydrofuran, various amines | Iron(III) chloride / Water | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a powerful solvent-free approach. thieme-connect.com This technique can drive reactions between solid reactants, often with greater efficiency and selectivity than traditional solution-phase methods. thieme-connect.comrsc.org The mechanochemical Paal-Knorr reaction has been developed for the synthesis of pyrrole derivatives by milling a 1,4-dicarbonyl compound and a primary amine, sometimes with a catalytic amount of an organic acid. nih.gov This method avoids bulk solvents and can lead to the formation of products as free-flowing powders, simplifying purification. rsc.org One-pot, two-step mechanochemical syntheses have also been demonstrated, where an intermediate is formed and then reacted further without isolation, significantly reducing waste. rsc.org
| Reaction Type | Activation Method | Key Advantages | Reference |
|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | Ball Milling | Solvent-free, high efficiency | nih.gov |
| van Leusen Pyrrole Synthesis | Ball Milling | Solvent-free, good yields for 3,4-disubstitued pyrroles | organic-chemistry.org |
| One-pot, two-step ligand and complex synthesis | Shaker-type ball mill | Avoids bulk solvent for reaction and purification | rsc.org |
Catalytic Methodologies in Pyrrol-2(5H)-one Synthesis
Catalysis is a cornerstone of green chemistry, minimizing waste by using small amounts of a substance to carry out a reaction many times. youtube.com A wide array of catalysts, including organocatalysts, acid catalysts, and various transition-metal catalysts (e.g., based on Cu, Pd, Fe, Ru), are employed in the synthesis of pyrrol-2(5H)-ones and their derivatives. researchgate.net
The DABCO-catalyzed reaction mentioned previously is an excellent example of organocatalysis in an environmentally friendly medium. researchgate.netresearchgate.net Transition metals are also widely used. For example, palladium-catalyzed coupling reactions between 2,3-allenamides and aryl iodides can yield pyrrol-2(5H)-one structures. researchgate.netnih.gov Copper catalysts are effective in various cyclization and annulation reactions to form the pyrrole ring. researchgate.netorganic-chemistry.org Iron(III) chloride has been used as a simple, economical, and efficient catalyst for the Paal-Knorr condensation in water. organic-chemistry.org Sustainable catalytic systems using iridium and manganese have also been developed for pyrrole synthesis from renewable alcohol feedstocks, producing only hydrogen gas and water as byproducts. organic-chemistry.orgnih.gov
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| DABCO | Three-component reaction | Chloroacetyl-quinoline, dione, amines | Green, aqueous medium, high yield | researchgate.netresearchgate.net |
| Palladium(0) | Coupling reaction | 2,3-allenamides, aryl iodide | Forms C-C and C-N bonds | researchgate.netnih.gov |
| Copper(I) Triflate | [3+1+1] Cycloaddition | Nitrones, α-acidic isocyanides | Operational simplicity, wide scope | organic-chemistry.org |
| Iron(III) chloride | Paal-Knorr condensation | 2,5-dimethoxytetrahydrofuran, amines | Economical, mild conditions in water | organic-chemistry.org |
| Iridium complex | Dehydrogenative coupling | Secondary alcohols, amino alcohols | Sustainable, uses renewable feedstocks | nih.gov |
Microwave and Ultrasound Assisted Synthesis
The use of non-conventional energy sources like microwaves and ultrasound can significantly accelerate reaction rates, improve yields, and lead to cleaner reaction profiles.
Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for the synthesis of pyrrole and pyrrolone derivatives. nih.gov It has been successfully applied to classical reactions like the Paal-Knorr and Hantzsch syntheses, often under solvent-free conditions, which drastically reduces reaction times compared to conventional heating. pensoft.net For example, an intramolecular cyclocondensation of 2-amino acid-derived enamines to yield 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones is effectively achieved using microwave irradiation, with yields reaching up to 86%. mdpi.com The uniform heating provided by microwaves often leads to higher purity and improved yields. nih.govresearchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. researchgate.net This technique has been shown to enhance the synthesis of pyrrole derivatives, resulting in shorter reaction times, milder conditions, and higher yields. researchgate.netresearchgate.net A notable example is the zirconium chloride-catalyzed Paal-Knorr synthesis of substituted pyrroles under solvent-free conditions, which is significantly accelerated by ultrasonic irradiation. researchgate.net Ultrasound has also been used in a one-pot, three-component Biginelli-type reaction to produce novel pyrrole dihydropyrimidinones in lactic acid as a green solvent. sci-hub.se
Specific Approaches Relevant to this compound and Related Pyrrol-2(5H)-ones
While general methods provide access to the broader class of pyrrolones, certain pathways are particularly suited for constructing specifically substituted targets like this compound.
Furans are versatile and readily available precursors for the synthesis of pyrroles and pyrrolones. The transformation typically involves the cleavage of the furan ring followed by condensation with an amine to form the five-membered nitrogen heterocycle.
A classical method involves passing a furan and an amine in the vapor phase over aluminum oxide at high temperatures (around 400°C). scispace.com A more contemporary and milder approach is the photosensitized oxidation of furans to 5-hydroxy-1H-pyrrol-2(5H)-ones, as detailed in section 2.2.2.1. nih.govacs.org This method provides a direct route to the α,β-unsaturated γ-lactam core.
Another effective strategy is a two-step, one-pot process starting from 2,5-dimethylfuran. The first step is an acid-catalyzed ring-opening hydrolysis to form 2,5-hexanedione. nih.gov The resulting dicarbonyl compound can then be directly reacted with a primary amine in a Paal-Knorr condensation to yield the corresponding N-substituted 2,5-dimethylpyrrole without the need for purification of the intermediate. nih.gov This sequence provides a direct link from a furan precursor to a pyrrole structure that shares substitution patterns relevant to the title compound.
Routes Involving Sulfur Ylides and Ketones
A notable and efficient method for the synthesis of pyrrol-2(5H)-one precursors involves the use of sulfur ylides. nih.govacs.org This approach provides a direct route to 5-hydroxy-1H-pyrrol-2(5H)-ones through a base-induced tandem intramolecular cyclization. nih.gov The reaction of sulfur ylides with carbonyl compounds, such as ketones, is a well-established method for forming epoxides. acs.org However, an alternative pathway has been developed where a sulfur ylide undergoes an intramolecular cyclization with an internal ketone functional group. nih.gov
This process is initiated by a base, which facilitates the formation of the sulfur ylide from its corresponding sulfonium salt. acs.org The ylide then attacks the ketone carbonyl group within the same molecule, leading to a cyclization event. nih.gov This is followed by a 1,3-hydroxy rearrangement, ultimately yielding the 5-hydroxy-1H-pyrrol-2(5H)-one structure in high yields. nih.govacs.org A key advantage of this one-pot method is that it proceeds under mild conditions and does not require a transition metal catalyst. nih.govacs.org
The general procedure involves adding a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a solution of the sulfonium salt in an anhydrous solvent like acetonitrile at a reduced temperature. nih.gov The reaction is typically rapid, and upon completion, the product can be isolated and purified using standard chromatographic techniques. nih.gov The structure of the resulting hydroxylated lactams can be confirmed through various spectroscopic methods. nih.govacs.org
Formation of 5-Hydroxy-1H-pyrrol-2(5H)-ones and Their Dehydrated Analogues
The 5-hydroxy-1H-pyrrol-2(5H)-one scaffold is a critical intermediate in the synthesis of many pyrrolone derivatives. nih.gov These compounds, also known as γ-hydroxy-γ-lactams, are present in numerous natural products with significant biological activities. nih.gov Beyond the sulfur ylide route, several other strategies have been developed for their synthesis.
One effective method involves the FeCl₃-catalyzed tandem intramolecular addition of tertiary enamides to ketones. acs.org This reaction also proceeds through a cyclization followed by a 1,3-hydroxy rearrangement to furnish the desired 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields under very mild conditions. acs.org
Another innovative approach is a cascade reaction initiated by the cleavage of a C(CO)-C(Ar) bond in β-enaminones. organic-chemistry.org This transition-metal-free method proceeds under mild conditions and involves a 1,3-O/C migration and subsequent aerobic hydroxylation to produce a diverse range of 5-hydroxy-1H-pyrrol-2(5H)-ones. organic-chemistry.org The practicality of this method is enhanced by its tolerance for a broad scope of functional groups and its applicability to one-pot syntheses starting from readily available benzylamines and ynones. organic-chemistry.org
These 5-hydroxy derivatives are valuable precursors that can be dehydrated to form the corresponding α,β-unsaturated γ-lactams, which are also important synthetic targets. researchgate.net The dehydration step introduces a double bond into the pyrrolone ring, further increasing the structural diversity of the accessible compounds.
Selected Synthetic Methods for 5-Hydroxy-1H-pyrrol-2(5H)-ones
| Method | Key Reagents/Catalyst | Key Transformation | Reference |
|---|---|---|---|
| Sulfur Ylide Cyclization | Sulfonium Salt, DBU (base) | Intramolecular cyclization / 1,3-hydroxy rearrangement | nih.gov, acs.org |
| Enamide Addition | Tertiary Enamides, FeCl₃ (catalyst) | Intramolecular enaminic addition / 1,3-hydroxy rearrangement | acs.org |
| β-Enaminone Cascade | β-Enaminones, KOtBu (base) | C-C bond cleavage / 1,3-O/C migration / aerobic hydroxylation | organic-chemistry.org |
Computational and Theoretical Investigations of Pyrrol 2 5h One Compounds
Molecular Modeling and Docking Studies
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of pyrrol-2(5H)-one derivatives, providing insights that guide the design of molecules with enhanced biological activities. These approaches allow for the prediction of how structural modifications to the pyrrolone scaffold influence its interaction with biological targets.
Docking studies, for instance, have been employed to design and predict the biological affinities of aroyl-pyrrole derivatives as histone deacetylase (HDAC) inhibitors. nih.gov By modeling the interactions between the ligands and the catalytic pocket of the HDAC1 enzyme, researchers can rationalize the inhibitory activities of different isomers. For example, computational tools predicted that altering the insertion of benzoyl and propenoylhydroxamate groups onto the pyrrole (B145914) ring could lead to compounds with significantly higher potency compared to the parent compound. nih.gov These predictions, which were later confirmed experimentally, highlighted the importance of specific ligand/receptor interactions in the catalytic pocket for enhanced inhibitory activity. nih.gov
Further SAR studies on pyrrolone-based compounds have focused on improving their developability as antimalarial agents. nih.gov Initial lead compounds, while potent, suffered from issues like poor aqueous solubility and metabolic instability. Computational approaches guided the modification of the lead pyrrolone structure, such as replacing a phenyl ring with a piperidine (B6355638) and using a scaffold hop to remove a metabolically weak ester group. nih.gov These changes resulted in derivatives with improved in vitro antimalarial activity against resistant strains of Plasmodium falciparum and better selectivity over mammalian cells. nih.gov
In the context of Alzheimer's disease, computational design has been used to develop polysubstituted pyrroles as selective acetylcholinesterase (AChE) inhibitors. nih.gov It is hypothesized that the pyrrole ring acts as a core moiety that interacts with aromatic residues in the AChE binding pocket. A library of derivatives was designed and synthesized to evaluate how different substitutions on the ring could enhance potency and selectivity, demonstrating the power of computational methods in systematically exploring the SAR of this class of compounds. nih.gov
Table 1: Computationally Guided SAR Insights for Pyrrole Derivatives
| Biological Target | Computational Method | Key Structural Insight | Predicted Outcome | Reference |
|---|---|---|---|---|
| Histone Deacetylase (HDAC1) | Molecular Docking | Altered insertion of benzoyl and propenoylhydroxamate groups on the pyrrole ring. | Enhanced ligand/receptor interactions in the catalytic pocket, leading to higher potency. | nih.gov |
| Plasmodium falciparum | Scaffold Hopping, Moiety Replacement | Replacement of a phenyl ring with piperidine; removal of a labile ester. | Improved antimalarial activity and metabolic stability. | nih.gov |
Mechanistic Pathway Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic pathways of reactions involving pyrrol-2(5H)-one and its derivatives. These theoretical calculations provide a molecular-level understanding of reaction mechanisms, including the identification of intermediates, transition states, and the energetics of different reaction pathways. beilstein-journals.orgnih.gov
For example, DFT calculations have been used to explore the mechanistic details of the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative and methylamine. beilstein-journals.org Such studies can map out the potential energy surface (PES) of the reaction, revealing the most favorable pathway by identifying the route with the lowest activation energy (ΔG‡). These investigations have shown that the formation of the main product is often governed by kinetic selectivity rather than thermodynamic stability. beilstein-journals.org
Computational studies can also clarify the step-by-step process of synthesizing the pyrrol-2(5H)-one core itself. The synthesis of 4-acetyl-1-alkyl-1H-pyrrol-2(5H)-ones from a difunctionalized allyl bromide and primary amines involves a proposed mechanism of two successive nucleophilic substitutions followed by a 5-exo-trig cyclization. researchgate.net Computational chemistry can model each of these steps, calculating the energy barriers and confirming the plausibility of the proposed pathway over alternative routes.
Similarly, the mechanism for the one-pot synthesis of more complex pyrrole derivatives, such as 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, can be investigated. researchgate.net Theoretical modeling helps to understand the sequence of reactions, such as the initial condensation and subsequent cyclization, providing a detailed picture of how the final product is formed. researchgate.net By clarifying these complex reaction pathways, computational chemistry provides essential guidance for optimizing reaction conditions and improving synthetic yields. nih.gov
Conceptual Density Functional Theory (DFT) for Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a robust framework for understanding and predicting the chemical reactivity of molecules like 3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one. mdpi.com This theoretical approach uses various "reactivity descriptors," derived from the electron density of the molecule, to quantify its behavior in chemical reactions. These descriptors can be global, describing the reactivity of the molecule as a whole, or local, identifying specific reactive sites within the molecule. scielo.org.mx
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. mdpi.comnih.gov
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A higher hardness value implies greater stability. mdpi.comnih.govvub.be
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Molecules can be classified as strong, moderate, or marginal electrophiles based on this index. mdpi.com
Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. mdpi.commdpi.com
These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Local Reactivity Descriptors: To pinpoint reactive centers within the this compound molecule, local descriptors are used:
Fukui Function (f(r)): This is one of the most important local descriptors, identifying the regions in a molecule that are most susceptible to nucleophilic attack (f+(r)) or electrophilic attack (f-(r)). mdpi.comscielo.org.mx
Local Softness and Parr Functions: These provide a more detailed picture of local reactivity, helping to rationalize the outcomes of reactions where multiple sites could potentially react. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. scielo.org.mx
By calculating these descriptors for this compound, one can predict which atoms are most likely to participate in electrophilic or nucleophilic reactions, thereby guiding synthetic strategies and explaining observed reaction outcomes.
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor Type | Descriptor Name | Chemical Property Indicated | Reference |
|---|---|---|---|
| Global | Chemical Potential (μ) | Tendency of electrons to escape (electronegativity) | mdpi.comnih.gov |
| Global | Chemical Hardness (η) | Resistance to change in electron configuration; stability | mdpi.comnih.gov |
| Global | Electrophilicity Index (ω) | Ability to act as an electron acceptor (electrophile) | mdpi.com |
| Global | Nucleophilicity Index (N) | Ability to act as an electron donor (nucleophile) | mdpi.com |
| Local | Fukui Function (f(r)) | Identifies specific atomic sites for electrophilic and nucleophilic attack | mdpi.comscielo.org.mx |
Investigation of Non-Linear Optical Properties (for relevant derivatives)
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are crucial for investigating and predicting the non-linear optical (NLO) properties of pyrrole derivatives. nih.gov NLO materials are of significant interest for applications in optoelectronics and photonics, such as in optical switches and frequency converters. jhuapl.edu The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, a property that can be enhanced through strategic molecular design.
The key parameters that define a molecule's NLO response are its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. Computational calculations can accurately predict these values for derivatives of the pyrrol-2(5H)-one scaffold. nih.govresearchgate.net A significant NLO response is often associated with molecules that have a large difference in dipole moment between their ground and excited states, which facilitates intramolecular charge transfer (ICT). researchgate.net
For pyrrole-containing compounds, NLO properties can be tuned by introducing electron-donating groups (D) and electron-accepting groups (A) linked by a π-conjugated system. This D-π-A architecture is a common strategy for designing efficient NLO molecules. nih.gov For instance, studies on (N-alkylpyrrol-2-yl)squaraine derivatives have shown that these compounds exhibit second harmonic generation (SHG), a key NLO effect. rsc.org
Computational investigations can explore the effect of different substituents on the pyrrole ring to maximize the NLO response. Key factors that are analyzed include:
Frontier Molecular Orbital (FMO) Energy Gap: A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a better NLO response. nih.gov
Intramolecular Charge Transfer (ICT): The extent of charge transfer from donor to acceptor moieties upon excitation is a critical factor.
Hyperpolarizability Values: DFT calculations provide quantitative predictions of β and γ, allowing for the direct comparison of different molecular designs before undertaking synthetic efforts. researchgate.net
By systematically modifying the structure of pyrrole derivatives in silico and calculating their NLO properties, researchers can identify promising candidates for development as advanced optical materials. nih.govnih.gov
Table 3: Calculated NLO Properties for Representative N-substituted Triazole Derivatives
| Compound | Band Gap (eV) | Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) | Reference |
|---|---|---|---|---|---|
| Derivative 7a | 4.672 | 4.145 | 4.908 | 3.869 | researchgate.net |
| Derivative 7b | 4.656 | 4.013 | 5.215 | 3.918 | researchgate.net |
Note: The data in this table is for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives and is presented as an illustrative example of how NLO properties are computationally evaluated for nitrogen-containing heterocycles.
Advanced Applications and Future Research Directions of Pyrrol 2 5h One Derivatives Non Clinical
Material Science and Polymer Applications
The inherent reactivity and functionality of the pyrrol-2(5H)-one ring system allow for its incorporation into advanced materials. These derivatives are being investigated for creating novel polymers and enhancing the properties of existing ones, with applications ranging from specialized elastomers to materials with unique optical properties. myskinrecipes.com
A significant area of research involves the use of pyrrole (B145914) derivatives to improve the performance of elastomer composites, particularly for high-performance applications like vehicle tires. The goal is to create materials with low energy dissipation, which translates to better fuel efficiency. mdpi.com Bio-based pyrrole compounds have been synthesized and used to functionalize fillers like carbon black (CB). polimi.itresearchgate.net
In one approach, a pyrrole derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP), was synthesized and grafted onto the surface of carbon black. researchgate.net This functionalized filler (CB/SHP) was then incorporated into an elastomer matrix composed of solution-polymerized poly(styrene-co-butadiene) (S-SBR) and natural rubber (NR). mdpi.compolimi.it The pyrrole ring covalently bonds with the carbon black, while the thiol (-SH) group on the pyrrole derivative is hypothesized to react with the unsaturations in the elastomer chains, improving the interaction between the filler and the polymer matrix. polimi.it
The resulting elastomer composites demonstrated improved dynamic-mechanical properties. Specifically, they showed a lower tangent delta (tan δ) value at relevant temperatures, which is indicative of lower hysteresis and reduced energy loss. researchgate.net This enhancement suggests that pyrrole-functionalized fillers can lead to the development of more sustainable and energy-efficient rubber composites. mdpi.com
| Composite Type | Filler | Key Finding | Potential Application |
|---|---|---|---|
| Reference Composite | Pristine Carbon Black (CB) | Standard performance with typical energy dissipation. | Conventional Tires |
| Pyrrole-Modified Composite | CB functionalized with SHP (CB/SHP) | Lower tan δ value, indicating reduced hysteresis and lower energy loss. researchgate.net | Energy-Efficient ("Green") Tires |
Catalytic Applications (e.g., Redox Catalysts, Photosensitizers)
The pyrrole nucleus is a versatile component in the field of catalysis. Pyrrole derivatives are utilized as catalysts in polymerization reactions and are integral to the structure of various transition metal complex catalysts. rsc.org Their electron-rich aromatic nature allows them to participate in and facilitate a variety of organic transformations. Some pyrrole-based compounds have been shown to act as effective catalysts in oxidation and reduction reactions, highlighting their potential as redox catalysts. biosynce.com While specific research into "3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one" as a redox catalyst or photosensitizer is still emerging, the broader class of pyrrol-2(5H)-one derivatives is synthesized using a wide array of catalytic systems, including photocatalysis and electrocatalysis, indicating a strong interplay between these compounds and catalytic processes. researchgate.net This suggests a promising future for designing tailored pyrrol-2(5H)-one derivatives for specific catalytic functions.
Research in Chemical Probes and Biological Tools
Pyrrole derivatives serve as essential building blocks for creating complex molecules used as research tools. nbinno.com Their structural framework can be modified to develop novel molecular probes designed to investigate biological processes. The reactivity of the pyrrol-2(5H)-one core allows for the attachment of various functional groups, including fluorophores or affinity tags. This adaptability makes them suitable for synthesizing probes to study enzyme activity, receptor binding, and other cellular mechanisms. For instance, derivatives of the related 5-hydroxy-1H-pyrrol-2-one have been found to inhibit the integrase activity of HIV, demonstrating their potential to interact with specific biological targets and serve as scaffolds for developing investigative tools. nih.gov
Emerging Applications in Agrochemistry and Industrial Chemistry (e.g., Pesticides)
Pyrrole derivatives are a significant and promising class of compounds in agrochemical research, particularly for the development of new pesticides. biosynce.comchemicalbook.com Their efficacy against various agricultural pests has been demonstrated in several studies. The pyrrole insecticide class, which includes compounds like chlorfenapyr, is noted for a unique mode of action that can be effective against pests resistant to traditional neurotoxic insecticides. researchgate.netresearchgate.net
Recent research has focused on synthesizing novel pyrrole derivatives and evaluating their insecticidal properties. For example, a series of 2-thio-substituted pyrrole derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis, a major agricultural pest. nih.govacs.org Several of these compounds exhibited high insecticidal bioefficacy, with some showing significantly lower LC₅₀ values than reference pesticides. nih.gov
| Compound Name | Structure | LC₅₀ (ppm) |
|---|---|---|
| Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate (6a) | Aryl-substituted pyrrole thioacetate | 0.5707 |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide (7a) | Aryl-substituted pyrrole thioacetohydrazide | 0.1306 |
| 2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide (8c) | Aryl-substituted pyrrole derivative with carbothioamide moiety | 0.9442 |
The structural versatility of the pyrrole core allows for the creation of a wide array of derivatives, enabling researchers to fine-tune their biological activity and target spectrum, making them a cornerstone in the search for more effective and environmentally conscious crop protection solutions. myskinrecipes.comresearchgate.net
Potential as Anti-Corrosion Agents
The chemical properties of pyrrole and its derivatives make them effective corrosion inhibitors for various metals. rsc.orgchemicalbook.com These compounds can adsorb onto a metal's surface, forming a protective layer that isolates the metal from the corrosive environment. The presence of the nitrogen heteroatom and the π-electron system in the pyrrole ring are crucial for this activity. They can donate electrons to the vacant d-orbitals of the metal, facilitating a strong bond and creating a barrier against corrosive agents like acids and salts. The potential to modify the pyrrole structure with different functional groups allows for the development of tailored inhibitors with enhanced solubility and efficacy for specific industrial applications.
Exploration of Unexplored Biological Targets and Mechanisms
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. nih.gov While many pyrrole-based drugs have well-defined targets, the structural diversity of new derivatives, including those based on the pyrrol-2(5H)-one core, presents vast opportunities for discovering novel biological targets and mechanisms of action.
Research has identified pyrrole derivatives that act on various targets, including:
Microtubules: Some compounds interfere with microtubule polymerization, a critical process for cell division, making them targets for anticancer therapies. nih.gov
Protein Kinases: Functionalized pyrrole scaffolds are important for designing inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov
Bcl-2 Family Proteins: Certain derivatives can trigger programmed cell death (apoptosis) by modulating the activity of proteins in the Bcl-2 family. nih.gov
Bacterial Enzymes: Novel pyrrolamides have been identified as inhibitors of bacterial GyrB/ParE, an essential enzyme complex for DNA replication, presenting a pathway for new antibacterial agents. nih.gov
Viral Enzymes: Pyrrole derivatives have shown inhibitory activity against viral enzymes such as HIV integrase. nih.gov
The continued synthesis and screening of novel pyrrol-2(5H)-one derivatives are crucial for uncovering new therapeutic avenues. By exploring how modifications to the core structure affect interactions with cellular components, researchers can identify unexplored biological targets and develop next-generation tools and therapeutic leads. nih.gov
Development of Novel and Highly Efficient Synthetic Methodologies
While specific literature on the synthesis of this compound is not extensively detailed, the broader class of substituted pyrrolones has been the subject of considerable synthetic exploration. These existing methods provide a strong foundation for the development of novel and efficient routes to the target compound and its derivatives.
One promising approach is the use of multi-component reactions (MCRs). A notable example involves a one-pot, three-component reaction for the synthesis of derivatives with a similar core structure, such as 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines. researchgate.netresearchgate.net This reaction utilizes a starting material like pentane-2,4-dione, an amine, and a chloroacetyl-derivatized quinoline in the presence of a catalyst. researchgate.netresearchgate.net Adapting this strategy could provide a convergent and atom-economical route to this compound by substituting the reactants appropriately. The use of green catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in aqueous media further enhances the efficiency and environmental friendliness of such syntheses. researchgate.netresearchgate.net
The following table summarizes a representative multi-component reaction for a closely related pyrrole derivative, highlighting the conditions that could be optimized for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 5-chloroacetyl-8-hydroxyquinoline | pentane-2,4-dione | Various amines | DABCO | Water | 60 | 60-93 | researchgate.netresearchgate.net |
Further advancements can be envisioned through the exploration of catalyst systems. For instance, metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, have been effectively used in the synthesis of various substituted pyrroles and could be adapted for pyrrolone synthesis. organic-chemistry.org These methods offer the potential for high chemo- and regioselectivity, which is crucial in constructing complex heterocyclic systems.
Another avenue for innovation lies in flow chemistry. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer reaction conditions compared to traditional batch processes. The development of a flow-based synthesis for this compound would represent a significant step towards scalable and efficient production for research purposes.
Integration of Computational and Experimental Approaches for Rational Design and Discovery
Quantum mechanical (QM) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, Density Functional Theory (DFT) calculations can help in understanding the reaction mechanisms of its synthesis, predicting the most favorable reaction pathways, and identifying potential side products. This insight can guide the optimization of reaction conditions to improve yield and selectivity.
Molecular docking and virtual screening represent powerful tools for identifying potential applications of this compound and its derivatives in materials science and as inhibitors of enzymes in non-clinical contexts. nih.govmdpi.com By creating a virtual library of derivatives and docking them into the active sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. This approach has been successfully used in the design of various enzyme inhibitors and can be adapted to explore the potential of this pyrrolone scaffold. nih.gov
The following table outlines a potential workflow for the integrated computational and experimental design of novel this compound derivatives:
| Step | Computational Approach | Experimental Approach | Objective |
| 1 | Scaffold Analysis: DFT calculations on this compound. | Characterization: Spectroscopic analysis (NMR, IR, MS) of the synthesized parent compound. | To understand the fundamental electronic and structural properties of the core molecule. |
| 2 | Virtual Library Generation: In silico modification of the parent scaffold to create a library of virtual derivatives. | Feasibility Assessment: Evaluation of synthetic accessibility of prioritized derivatives. | To explore the chemical space around the core structure. |
| 3 | Property Prediction: QSAR (Quantitative Structure-Activity Relationship) modeling to predict properties of interest. | Synthesis: Chemical synthesis of a focused set of derivatives based on computational predictions. | To identify derivatives with potentially enhanced properties. |
| 4 | Molecular Docking/Simulation: Docking of virtual derivatives into target binding sites or simulation of material properties. | In vitro Screening: Experimental validation of the predicted properties of the synthesized derivatives. | To test the hypotheses generated from computational models and identify lead compounds for further development. |
This synergistic approach, where computational predictions guide experimental work and experimental results provide feedback for refining computational models, can significantly streamline the discovery and optimization process for new materials and functional molecules based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 3-acetyl-4-methyl-1H-pyrrol-2(5H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, pyrrolone derivatives are synthesized via base-assisted cyclization of substituted precursors (e.g., using chloranil as an oxidizing agent in refluxing xylene for 25–30 hours). Purification is achieved via recrystallization from methanol or column chromatography. Key parameters for optimization include reaction time, temperature, and stoichiometry of reagents .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., acetyl and methyl groups).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C7H9NO2).
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies in spectral data may indicate impurities or tautomeric forms, requiring further purification or computational validation .
Q. What purification strategies are effective for isolating this compound?
Recrystallization (e.g., methanol) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Purity is validated via HPLC (>95%) or melting point consistency (e.g., 138–211°C for related pyrrolones). Residual solvents (e.g., xylene) are quantified using GC-MS .
Advanced Research Questions
Q. How do reaction conditions influence the tautomeric equilibrium of this compound?
Tautomerism (e.g., keto-enol forms) is solvent- and pH-dependent. Polar solvents stabilize enol tautomers via hydrogen bonding, while acidic conditions favor the keto form. Dynamic NMR studies or computational modeling (DFT) can quantify equilibrium constants. Contradictions in literature data often arise from varying solvent systems or temperature .
Q. What methodologies resolve contradictions in reported bioactivity data for pyrrolone derivatives?
Discrepancies may stem from:
- Impurity profiles : Use LC-MS to identify byproducts.
- Assay variability : Standardize cell viability assays (e.g., MTT) with positive controls.
- Structural analogs : Compare substituent effects (e.g., acetyl vs. aroyl groups) via SAR studies. For example, 4-aroyl-pyrrolones show higher bioactivity than alkyl-substituted analogs due to enhanced π-π interactions .
Q. How can synthetic yields of this compound be improved?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl2) accelerate cyclization.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 30 hours under reflux).
- Protecting groups : Acetyl groups may require temporary protection to prevent side reactions. Yields >70% are achievable with optimized protocols .
Q. What advanced techniques validate the stability of this compound under stressed conditions?
Accelerated stability studies involve:
Q. How are computational methods applied to predict the reactivity of this compound?
Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals (FMOs) : Predicts sites for electrophilic/nucleophilic attack.
- Global reactivity descriptors : Electrophilicity index (ω) correlates with experimental reactivity.
- Solvent effects : PCM models simulate polarity impacts on tautomerism. These methods resolve contradictions between theoretical and experimental data .
Data Contradiction Analysis
Example Issue : Conflicting NMR chemical shifts for acetyl groups in pyrrolones.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
